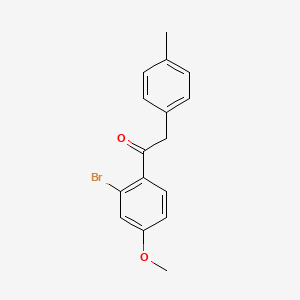

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-4-methoxyacetophenone is an organic compound used as a building block in organic synthesis . It has a linear formula of CH3OC6H4COCH2Br .

Synthesis Analysis

This compound has been used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups .Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxyacetophenone can be represented by the SMILES string COc1ccc(cc1)C(=O)CBr . The InChI key for this compound is XQJAHBHCLXUGEP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

2-Bromo-4-methoxyacetophenone is a solid with a melting point of 69-71 °C (lit.) . It should be stored at a temperature of 2-8°C .Scientific Research Applications

Metabolic Pathways

Research on compounds with similar structures, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has identified various metabolic pathways in vivo. For example, studies on rats have shown the metabolism of 2C-B to involve deamination leading to aldehyde metabolites, which are then reduced or oxidized to corresponding alcohol and carboxylic acid metabolites. These findings suggest that similar bromo-methoxyphenyl compounds could undergo comparable metabolic transformations, highlighting their potential for pharmacokinetic studies and drug metabolism research (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Characterization

Another study focused on synthesizing and characterizing novel compounds involving bromo and methoxy phenyl groups. The synthesized compounds were evaluated for antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Environmental Biodegradation

The environmental fate and biodegradation of structurally related compounds, such as methoxychlor (an organochlorine insecticide with methoxyphenyl groups), have been investigated. Studies have shown that certain bacterial species can dechlorinate methoxychlor to less chlorinated derivatives under anaerobic conditions, suggesting a role for microbial processes in the environmental breakdown of such compounds (Satsuma & Masuda, 2012).

Molecular Structure Analysis

Research on molecular structures, such as the study of the title compound "(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one," involves detailed analysis of molecular conformations and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Dutkiewicz, Siddaraju, Yathirajan, Narayana, & Kubicki, 2011).

Safety and Hazards

properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO2/c1-11-3-5-12(6-4-11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRXYTSNAQIOPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)

![3-Amino-1-[(2,4-dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B1374038.png)